molecular formula C41H41NO6 B13858676 N-(2-Succinyl) Phenylephrine 2,3'-O-Dibenzyl Ether 1,4-Dibenzyl Ester

N-(2-Succinyl) Phenylephrine 2,3'-O-Dibenzyl Ether 1,4-Dibenzyl Ester

Cat. No.: B13858676
M. Wt: 643.8 g/mol
InChI Key: SQNISSQJBHQAHS-RVFUZGKFSA-N
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Description

N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester: is a complex organic compound with the molecular formula C41H41NO6 and a molecular weight of 643.77 g/mol. This compound is a protected intermediate in the synthesis of degradation products of acetaminophen.

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is used as an intermediate in the synthesis of other complex molecules, particularly in the study of degradation products of acetaminophen.

Biology and Medicine: In biology and medicine, this compound may be used in research related to drug metabolism and the development of new pharmaceuticals. Its role as an intermediate makes it valuable for studying the pathways and mechanisms of drug degradation.

Industry: In the industrial sector, this compound could be used in the production of high-purity chemicals and as a reference material for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is not well-documented. as an intermediate, it likely interacts with various molecular targets and pathways involved in the synthesis and degradation of other compounds. The specific molecular targets and pathways would depend on the context in which it is used.

Comparison with Similar Compounds

    N-(2-Succinyl) Phenylephrine: A related compound with similar functional groups but lacking the dibenzyl ether and ester protections.

    Phenylephrine: A simpler compound used as a decongestant, lacking the succinyl and dibenzyl modifications.

Uniqueness: N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is unique due to its specific protective groups, which make it a valuable intermediate in the synthesis of complex molecules. Its structure allows for selective reactions that are not possible with simpler compounds.

Properties

Molecular Formula

C41H41NO6

Molecular Weight

643.8 g/mol

IUPAC Name

dibenzyl 2-[methyl-[(2R)-2-phenylmethoxy-2-(3-phenylmethoxyphenyl)ethyl]amino]butanedioate

InChI

InChI=1S/C41H41NO6/c1-42(38(41(44)48-31-35-21-12-5-13-22-35)26-40(43)47-30-34-19-10-4-11-20-34)27-39(46-29-33-17-8-3-9-18-33)36-23-14-24-37(25-36)45-28-32-15-6-2-7-16-32/h2-25,38-39H,26-31H2,1H3/t38?,39-/m0/s1

InChI Key

SQNISSQJBHQAHS-RVFUZGKFSA-N

Isomeric SMILES

CN(C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(CC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CN(CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(CC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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